Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate

Description

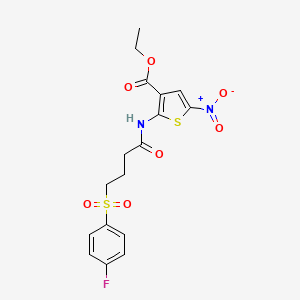

Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate is a nitrothiophene derivative characterized by a thiophene core substituted with a nitro group (-NO₂) at the 5-position and an ethyl carboxylate ester (-COOEt) at the 3-position. The 2-position of the thiophene ring is functionalized with a 4-((4-fluorophenyl)sulfonyl)butanamido group, which introduces a sulfonyl linkage and a fluorinated aromatic moiety. Its molecular formula is C₁₈H₁₈FN₃O₇S₂, with a molecular weight of 495.48 g/mol (calculated).

Properties

IUPAC Name |

ethyl 2-[4-(4-fluorophenyl)sulfonylbutanoylamino]-5-nitrothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O7S2/c1-2-27-17(22)13-10-15(20(23)24)28-16(13)19-14(21)4-3-9-29(25,26)12-7-5-11(18)6-8-12/h5-8,10H,2-4,9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYLGHGLCFBIHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the sulfonylation of 4-fluoroaniline with a sulfonyl chloride reagent under basic conditions to form the 4-fluorophenyl sulfonyl intermediate.

Coupling with Butanoic Acid Derivative: The intermediate is then coupled with a butanoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the butanamido intermediate.

Introduction of the Nitrothiophene Carboxylate Group: The final step involves the nitration of thiophene followed by esterification with ethanol to introduce the nitrothiophene carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Reduction of Nitro Group: The major product would be the corresponding amine derivative.

Substitution of Fluorine: The major product would depend on the nucleophile used, resulting in various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate has several scientific research applications:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound’s unique functional groups make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, for example, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Research Findings and Gaps

- Structural Uniqueness: The combination of nitrothiophene, sulfonylbutanamido, and fluorophenyl groups is novel compared to piperazine-based analogs.

- Data Limitations: No direct pharmacological data exist for the target compound; inferences are drawn from structural analogs.

Biological Activity

Ethyl 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5-nitrothiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Properties

The compound's structural formula is represented as follows:

This compound features a thiophene core substituted with a nitro group and a sulfonamide moiety, which are critical for its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives of thiophene have shown significant activity against various bacterial strains. The presence of the nitro group is believed to enhance this activity by disrupting bacterial cell wall synthesis and function.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anti-inflammatory Activity

Research has indicated that the compound may possess anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases.

The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism.

- Cell Membrane Disruption : The lipophilic nature of the thiophene ring may allow for membrane penetration, disrupting cellular integrity.

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules.

Case Studies

A recent study evaluated the efficacy of this compound in a murine model of infection caused by E. coli. The results showed a significant reduction in bacterial load in treated animals compared to controls, highlighting its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.